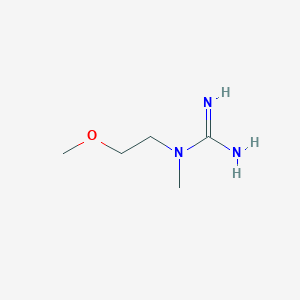
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate, often referred to as EAMTC, is an organic compound with a molecular formula of C4H7NO2S. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in a variety of reactions.
Mécanisme D'action
EAMTC is an organic compound that acts as a catalyst in a variety of reactions. It works by forming a complex with the reactants, which facilitates the reaction. This complex is formed through hydrogen bonds and electrostatic interactions between the carboxylate group of the EAMTC and the reactants.
Biochemical and Physiological Effects
EAMTC has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators. Additionally, EAMTC has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. Furthermore, EAMTC has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of EAMTC in laboratory experiments has a number of advantages and limitations. One of the main advantages is that EAMTC is a relatively inexpensive reagent and is readily available. Additionally, it is a stable compound, making it easy to store and use in experiments. On the other hand, EAMTC is a strong acid and can be corrosive to certain materials. Additionally, it can react with other compounds, making it difficult to use in certain experiments.
Orientations Futures
The potential applications of EAMTC are vast and there are a number of potential future directions for research. One potential direction is to explore the use of EAMTC in the synthesis of novel drugs and agrochemicals. Additionally, further research could be done to explore the potential of EAMTC as a catalyst for other reactions. Furthermore, research could be done to explore the biochemical and physiological effects of EAMTC on different organisms. Finally, research could be done to explore the potential of EAMTC as an inhibitor of other enzymes.
Méthodes De Synthèse
EAMTC can be synthesized by a number of methods, including the reaction of ethyl amine with methyl thiazole-4-carboxylate, the reaction of ethyl amine with thiourea, and the reaction of ethyl amine with thiocyanate. The most commonly used method is the reaction of ethyl amine with methyl thiazole-4-carboxylate, which produces the desired product in high yields.
Applications De Recherche Scientifique
EAMTC has a wide range of applications in the scientific research field. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers, the synthesis of polysaccharides, and the synthesis of polypeptides. Additionally, EAMTC has been used as a reagent in the synthesis of peptides and as a ligand in the synthesis of metal complexes.
Propriétés
IUPAC Name |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTQHEKWFLDXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-methylisothiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)



![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)





